molecular formula C15H15NO2 B11867370 2-Methylphenyl N-benzylcarbamate CAS No. 124068-94-6

2-Methylphenyl N-benzylcarbamate

Cat. No.: B11867370
CAS No.: 124068-94-6
M. Wt: 241.28 g/mol
InChI Key: VESKSKATKRLGTE-UHFFFAOYSA-N
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Description

2-Methylphenyl N-benzylcarbamate is an organic compound with the molecular formula C15H15NO2. It is a derivative of carbamic acid, where the hydrogen atom of the carbamic acid is replaced by a 2-methylphenyl group and the hydroxyl group is replaced by a benzyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylphenyl N-benzylcarbamate can be synthesized through several methods. One common method involves the reaction of 2-methylphenol with benzyl isocyanate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out at room temperature and yields the desired carbamate product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl N-benzylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.

    Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzylcarbamate derivatives with different functional groups, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

2-Methylphenyl N-benzylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methylphenyl N-benzylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on the electron transport chain in microorganisms, disrupting their metabolic processes and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the 2-methylphenyl group.

    Phenyl N-benzylcarbamate: Similar but with a phenyl group instead of a 2-methylphenyl group.

    Methyl N-benzylcarbamate: Similar but with a methyl group instead of a 2-methylphenyl group.

Uniqueness

2-Methylphenyl N-benzylcarbamate is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and specificity in certain applications compared to its analogs.

Properties

CAS No.

124068-94-6

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

(2-methylphenyl) N-benzylcarbamate

InChI

InChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)18-15(17)16-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

VESKSKATKRLGTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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